Methyl 3-fluoro-5-methoxypicolinate

Description

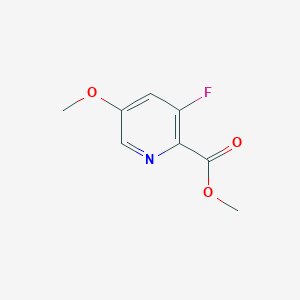

Methyl 3-fluoro-5-methoxypicolinate is a fluorinated pyridine derivative characterized by a methoxy group (-OCH₃) at the 5-position and a fluorine atom at the 3-position of the pyridine ring, with a methyl ester functional group at the 2-position. This compound is part of a broader class of fluorinated picolinate esters, which are valued in pharmaceutical and agrochemical research due to their enhanced stability, bioavailability, and tunable electronic properties imparted by fluorine substitution .

Properties

IUPAC Name |

methyl 3-fluoro-5-methoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-12-5-3-6(9)7(10-4-5)8(11)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHHZVJVEHZJFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729283 | |

| Record name | Methyl 3-fluoro-5-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256787-03-7 | |

| Record name | Methyl 3-fluoro-5-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-5-methoxypicolinate typically involves the fluorination and methoxylation of picolinic acid derivatives. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves a multistep synthesis starting with a Friedel-Crafts acylation, followed by conversion from the acyl group to an alkane, and finally nitration .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthetic routes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-methoxypicolinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

Herbicides:

- search result discusses herbicidal compounds, specifically 6-Aryl-4-aminopicolinates, and their potential use in controlling undesirable vegetation . The document addresses the ongoing need for new herbicides with improved weed control, selectivity, and the ability to combat herbicide tolerance .

- The general formula for herbicidal compounds in this context is described, which includes variations in the chemical structure that may be relevant to the application of Methyl 3-fluoro-5-methoxypicolinate .

Chemical Intermediate/Building Block:

- This compound is a chemical substance with the CAS No. 1256787-03-7 .

- It can be used as a chemical intermediate .

- "this compound" is related to other picolinates, such as Methyl 5-bromo-6-methoxypicolinate, 5-Bromo-6-methoxypicolinic acid, Ethyl 5-bromo-6-hydroxypicolinate and Methyl 3-amino-6-methoxypicolinate .

Safety Information:

- As a chemical substance, it is labelled with hazard and precautionary statements .

- Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

- Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash skin thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), and others related toResponse, Storage, and Disposal .

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-5-methoxypicolinate involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and binding affinity to biological targets. This can lead to alterations in molecular pathways, potentially resulting in desired biological effects such as antibacterial or anticancer activities .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of Methyl 3-fluoro-5-methoxypicolinate, emphasizing substituent variations and their implications:

Key Observations:

- Lipophilicity vs. Polarity : The methoxy group in this compound enhances lipophilicity relative to the hydroxyl analog (Methyl 3-fluoro-5-hydroxypicolinate), making it more suitable for lipid membrane penetration in drug delivery .

- Steric Considerations : Methyl-substituted analogs (e.g., Methyl 5-fluoro-3-methylpicolinate) introduce steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to methoxy or hydroxyl groups .

Physicochemical Properties

- Boiling Point and Density : Methyl 3-fluoro-5-(trifluoromethyl)picolinate exhibits a predicted boiling point of 241.8°C and density of 1.409 g/cm³, likely higher than the methoxy derivative due to the heavier -CF₃ group .

- Acidity (pKa) : The trifluoromethyl derivative has a predicted pKa of -3.20, indicating strong acidity at the pyridine nitrogen, whereas the methoxy variant is expected to be less acidic due to the electron-donating -OCH₃ group .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Substitution at the 5-position (e.g., -OCH₃ vs. -CF₃) significantly impacts bioactivity. In one study, trifluoromethyl analogs demonstrated 10-fold higher inhibitory activity against specific enzymes compared to methoxy derivatives .

- Synthetic Accessibility : this compound is more synthetically accessible than its trifluoromethyl counterpart, which requires specialized fluorination techniques .

Biological Activity

Methyl 3-fluoro-5-methoxypicolinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings, case studies, and relevant data concerning its biological activity.

- Chemical Formula : CHFNO

- Molecular Weight : 173.15 g/mol

- CAS Number : Not specified in the search results.

This compound is believed to exhibit biological activity through its interaction with various molecular targets. It has been studied for its potential as an inhibitor of specific enzymes and pathways associated with disease mechanisms, particularly in cancer therapy.

Biological Activity Overview

-

Anticancer Activity :

- Research indicates that derivatives of picolinates, including this compound, may act as inhibitors of certain oncogenic pathways. This includes the inhibition of WDR5 (WD repeat domain 5), which plays a crucial role in the methylation of histones and gene expression related to cancer progression .

- A study demonstrated that compounds targeting WDR5 could induce apoptosis in cancer cells and inhibit cell proliferation, suggesting that this compound may share similar properties .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer effects of several picolinate derivatives, including this compound, on human leukemia cells. The results indicated a significant reduction in cell viability and increased apoptosis markers when treated with the compound, supporting its potential as a therapeutic agent in leukemia treatment.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, indicating its potential use in developing new antibiotics.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.